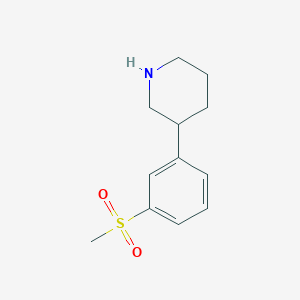

3-(3-(Methylsulfonyl)phenyl)piperidine

Beschreibung

Significance of Piperidine-Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its versatility as a molecular scaffold. The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Piperidine and its derivatives are integral components in a vast array of approved drugs, demonstrating efficacy across numerous therapeutic areas. These include analgesics, antipsychotics, antihistamines, and antiarrhythmics. The ability of the piperidine scaffold to be readily functionalized at various positions enables chemists to fine-tune the pharmacological activity, selectivity, and metabolic stability of drug candidates. This adaptability has made the piperidine moiety a "privileged scaffold" in drug discovery, a core structure that is frequently utilized in the design of new therapeutic agents.

Historical Context of Research on Substituted Phenylpiperidine Derivatives

The exploration of substituted phenylpiperidine derivatives has a rich history in drug development, dating back to the mid-20th century. The discovery of the analgesic properties of meperidine, a 4-phenylpiperidine (B165713) derivative, marked a significant milestone, demonstrating that complex opioid-like effects could be achieved with structurally simpler synthetic molecules. This finding spurred extensive research into this chemical class, leading to the development of potent opioid analgesics such as fentanyl and its analogs.

Beyond analgesia, research into phenylpiperidine derivatives has expanded to encompass a wide range of central nervous system (CNS) activities. By modifying the substitution pattern on both the phenyl and piperidine rings, as well as the nature of the substituent on the piperidine nitrogen, researchers have been able to develop compounds with diverse pharmacological profiles. These include dopamine (B1211576) receptor antagonists for the treatment of psychosis, and dopamine reuptake inhibitors with potential applications in mood disorders and attention deficit hyperactivity disorder (ADHD). This historical progression highlights the remarkable chemical tractability of the phenylpiperidine scaffold and its enduring importance in the quest for novel CNS-active agents.

Overview of Current Academic Research Trajectories for 3-(3-(Methylsulfonyl)phenyl)piperidine

Current academic research on this compound, widely known as OSU-6162, is focused on its intriguing activity as a "dopamine stabilizer." Unlike traditional dopamine agonists or antagonists that uniformly increase or decrease dopamine signaling, OSU-6162 appears to modulate dopaminergic activity in a state-dependent manner. It is characterized as a partial agonist at dopamine D2 receptors, meaning it can act as an agonist in low dopamine states and an antagonist in high dopamine states. This unique mechanism of action has prompted investigations into its therapeutic potential for a variety of conditions.

One major research trajectory is its application in neurodegenerative disorders such as Parkinson's disease and Huntington's disease. In animal models of Parkinson's disease, OSU-6162 has shown the ability to alleviate motor symptoms. For Huntington's disease, its potential to modulate dopamine signaling is being explored as a way to manage chorea and other motor disturbances.

Another significant area of investigation is in the realm of substance use disorders and addiction. Preclinical studies have suggested that OSU-6162 may reduce the rewarding effects of drugs of abuse and alleviate withdrawal symptoms, making it a candidate for the treatment of alcoholism and other addictions.

Furthermore, its stabilizing effect on monoamine systems has led to research into its potential use in psychiatric disorders, including treatment-resistant depression and the negative symptoms of schizophrenia. There is also emerging research into its efficacy for managing fatigue associated with chronic conditions like myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS). These diverse research avenues underscore the compound's potential to address unmet medical needs through its novel pharmacological action.

Physicochemical and Spectral Data

The following tables provide key physicochemical and predicted spectral data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.34 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 239.097996 g/mol |

| Monoisotopic Mass | 239.097996 g/mol |

| Topological Polar Surface Area | 54.6 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 320 |

Data sourced from PubChem. nih.gov

Predicted Spectral Data

While experimentally obtained spectra are the gold standard for chemical characterization, computational predictions can provide valuable insights.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 | d | Aromatic CH |

| ~7.5 | t | Aromatic CH |

| ~7.4 | d | Aromatic CH |

| ~7.3 | s | Aromatic CH |

| ~3.1 | s | -SO₂CH₃ |

| ~3.0-3.2 | m | Piperidine CH₂ (adjacent to N) |

| ~2.6-2.8 | m | Piperidine CH₂ (adjacent to N) |

| ~1.6-2.0 | m | Piperidine CH₂ |

| ~1.5-1.6 | m | Piperidine CH |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~142 | Aromatic C-SO₂ |

| ~139 | Aromatic C |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~52 | Piperidine CH₂ (adjacent to N) |

| ~46 | Piperidine CH₂ (adjacent to N) |

| ~44 | -SO₂CH₃ |

| ~31 | Piperidine CH₂ |

| ~25 | Piperidine CH |

Note: Predicted NMR data is for illustrative purposes and may not reflect experimental values.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methylsulfonylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVLMAUQHRUFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Methylsulfonyl Phenyl Piperidine

Established Synthetic Pathways for the 3-(3-(Methylsulfonyl)phenyl)piperidine Core Structure

The construction of the 3-arylpiperidine core, the fundamental structure of this compound, has been approached through various established synthetic routes. These methods primarily focus on the formation of the piperidine (B6355638) ring and the introduction of the aryl substituent at the C3 position with high selectivity.

Regioselectivity is crucial in ensuring the correct placement of the aryl group on the piperidine ring. Several strategies have been developed to achieve the desired 3-substituted isomer.

One prominent method involves the intramolecular hydroamination of specifically designed precursors. For instance, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes yields 3-arylpiperidines with high regioselectivity and in good yields. organic-chemistry.org This reaction proceeds via a mechanism that favors the formation of the six-membered ring with the aryl group at the C3 position. organic-chemistry.org

Another powerful regioselective approach starts from pyridine (B92270) itself. A three-step process involving the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, followed by a highly regioselective rhodium-catalyzed carbometalation, and a final reduction step, provides access to a wide array of 3-substituted piperidines. nih.govacs.org The key to the regioselectivity is the rhodium-catalyzed asymmetric reductive Heck reaction, which selectively adds the aryl group to the C3 position of the dihydropyridine ring. nih.govsnnu.edu.cn

| Table 1: Regioselective Synthetic Approaches for 3-Arylpiperidines | ||

|---|---|---|

| Method | Key Features | Reference |

| Intramolecular anti-Markovnikov Hydroamination | Utilizes 1-(3-aminopropyl)vinylarene precursors with a Rhodium catalyst ([Rh(COD)(DPPB)]BF4) to achieve high yields of 3-arylpiperidines. | organic-chemistry.org |

| Three-Step Pyridine Functionalization | Involves i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation for regioselective arylation at C3, and iii) final reduction to the piperidine ring. | nih.govacs.orgsnnu.edu.cn |

Many applications of this compound require a specific enantiomer. Consequently, stereoselective synthesis and chiral resolution are critical aspects of its preparation.

Stereoselective synthesis aims to create a single enantiomer directly. The aforementioned rhodium-catalyzed asymmetric reductive Heck reaction is a powerful example, providing 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which are then reduced to the final enantioenriched piperidines. acs.orgorganic-chemistry.org This method avoids the need for classical resolution, making it an efficient route to chiral 3-arylpiperidines. acs.org Traditional stepwise construction of the piperidine ring often necessitates the use of stoichiometric chiral building blocks to control the absolute stereochemistry. nih.gov

When a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. Common methods include:

Crystallization of Diastereomeric Salts : This classic technique involves reacting the racemic piperidine (a base) with a chiral acid (a resolving agent) like tartaric acid. wikipedia.org This forms two diastereomeric salts with different solubilities, allowing one to be crystallized and separated. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Chiral Column Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers of piperidine derivatives. acs.orgnih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using cellulose-based chiral stationary phases. nih.gov

A more advanced technique is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. whiterose.ac.uk

The synthesis of the 3-aryl-piperidine moiety relies on the availability of specific precursors and the formation of key intermediates.

In the three-step synthesis starting from pyridine, the key precursors are pyridine itself and an appropriately substituted arylboronic acid, such as 3-(methylsulfonyl)phenylboronic acid. The reaction proceeds through crucial intermediates, namely phenyl pyridine-1(2H)-carboxylate (a dihydropyridine derivative) and the subsequent 3-aryl-tetrahydropyridine formed after the rhodium-catalyzed coupling step. nih.govsnnu.edu.cn

An alternative pathway begins with N-protected 3-piperidone. google.com This precursor undergoes a Grignard reaction with a phenylmagnesium halide (e.g., 3-(methylsulfonyl)phenylmagnesium bromide) to generate a 3-hydroxy-3-phenylpiperidine intermediate. This tertiary alcohol is then subjected to an elimination reaction to form a tetrahydropyridine, followed by hydrogenation to yield the final N-protected 3-phenylpiperidine (B1330008) product. google.com

| Table 2: Key Precursors and Intermediates | ||

|---|---|---|

| Synthetic Pathway | Key Precursors | Key Intermediates |

| Pyridine Functionalization | Pyridine, Arylboronic Acids | Phenyl pyridine-1(2H)-carboxylate, 3-Aryl-tetrahydropyridine |

| 3-Piperidone Route | N-protected 3-piperidone, Phenylmagnesium Halides | 3-Hydroxy-3-phenylpiperidine, Tetrahydropyridine |

Advanced Synthetic Strategies for Functionalization and Derivatization of the Compound

Beyond the initial construction of the core structure, advanced strategies are employed for further functionalization and derivatization, often leveraging metal catalysis and modern reaction methodologies.

Metal-catalyzed reactions are central to the modern synthesis of 3-arylpiperidines. The rhodium-catalyzed asymmetric reductive Heck reaction is a prime example, serving as the key step for both scaffold assembly and arylation in the conversion of dihydropyridines. nih.govsnnu.edu.cn This cross-coupling approach demonstrates broad functional group tolerance, accommodating various substituents on the aryl boronic acid. nih.gov

Palladium catalysts are also employed. For example, a Pd-catalyzed enantioselective aminochlorination of alkenes can be used to form 3-chloropiperidines via a 6-endo cyclization. organic-chemistry.org The resulting chlorinated piperidine is a versatile intermediate that can be subjected to further cross-coupling reactions to introduce the desired aryl group at the C3 position.

Intramolecular cyclization offers an efficient way to construct the piperidine ring from acyclic precursors. As previously mentioned, rhodium-catalyzed intramolecular hydroamination is a powerful tool for this transformation. organic-chemistry.org Gold(I) catalysts have also been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org Another approach is the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) facilitates the cyclization and reduction cascade. nih.gov

Radical reactions provide alternative pathways for piperidine synthesis. The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be used to generate 2,4-disubstituted piperidines. organic-chemistry.org Copper(I)-catalyzed radical enantioselective cyclization has also been reported, which proceeds via a 6-endo cyclization pathway to form the piperidine ring. mdpi.com These methods highlight the diversity of modern synthetic chemistry in accessing complex heterocyclic structures like this compound.

Multicomponent Reaction Strategies for Analog Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are highly convergent and atom-economical, making them ideal for creating structural diversity. While specific MCRs for the direct synthesis of this compound are not extensively detailed, established MCR methodologies for constructing highly functionalized piperidine scaffolds can be readily adapted. researchgate.net

One such approach involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net By selecting an aromatic aldehyde bearing a methylsulfonyl group at the meta-position, this reaction could provide access to a wide array of substituted piperidone precursors, which can subsequently be reduced to the corresponding piperidines. Another versatile strategy is the Diels-Alder reaction of 2-azadienes, which can be generated in situ, to form complex piperidine scaffolds. researchgate.net The versatility of this method allows for the control of substitution patterns by carefully choosing the reactants, thus enabling the generation of diverse mono- and polycyclic piperidine derivatives. researchgate.net

The table below illustrates representative multicomponent strategies applicable to the synthesis of piperidine analogs.

| Reaction Type | Reactants | Key Features | Potential for Analog Generation |

| Domino Reaction | β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | Efficient one-pot synthesis of highly functionalized piperidines. researchgate.net | Use of 3-(methylsulfonyl)benzaldehyde (B1338320) would generate the desired phenylpiperidine core. |

| Diels-Alder Cycloaddition | 2-Azadienes (in situ), Dienophiles | Creates skeletal, functional, and stereochemical complexity in a single step. researchgate.net | Allows for diverse substitution patterns on the piperidine ring. |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Rapid assembly of peptide-like scaffolds incorporating a piperidine moiety. nih.gov | Incorporation of piperidine-based starting materials can yield complex analogs. |

Chemical Transformations of the Methylsulfonylphenyl and Piperidine Moieties for Analog Generation

Once the core scaffold of this compound is synthesized, further diversification can be achieved by chemical transformations of its two key components: the piperidine ring and the methylsulfonylphenyl moiety. These modifications are crucial for structure-activity relationship (SAR) studies.

The secondary amine of the piperidine ring is a prime handle for functionalization. Standard reactions such as N-alkylation, N-acylation, and sulfonylation can be used to introduce a wide variety of substituents. For instance, reaction with various alkyl halides or reductive amination with aldehydes and ketones can generate a library of N-substituted analogs. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully employed to attach piperidine moieties to aromatic systems, a strategy that could be reversed to functionalize the piperidine nitrogen with aryl or heteroaryl groups. researchgate.net

The methylsulfonylphenyl group is generally stable, but the aromatic ring can undergo electrophilic substitution reactions, although the sulfone group is strongly deactivating. Alternatively, if the aromatic ring is pre-functionalized with other groups (e.g., a halogen), palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira could be employed to introduce further diversity. researchgate.net The synthesis of various cyclic sulfones has been explored, indicating a range of synthetic routes available for modifying or creating the sulfone moiety itself. mdpi.com

| Moiety | Transformation Type | Reagents and Conditions | Resulting Structure |

| Piperidine | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(3-(methylsulfonyl)phenyl)piperidine |

| Piperidine | N-Acylation | Acyl chloride, Base | N-Acyl-3-(3-(methylsulfonyl)phenyl)piperidine |

| Piperidine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(3-(methylsulfonyl)phenyl)piperidine |

| Methylsulfonylphenyl | Suzuki-Miyaura Coupling (on a halogenated precursor) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted (methylsulfonyl)phenyl)piperidine |

Synthetic Exploration of Structurally Related Piperidine and Phenylpiperidine Analogs

The synthetic exploration of analogs extends beyond direct functionalization to include isomers and related scaffolds. Research into structurally related compounds provides valuable insights into the chemical space around the core molecule.

One area of exploration involves changing the position of the substituents. For example, synthetic routes have been developed for 1-(methylsulfonyl)piperidine derivatives. researchgate.net In one study, 1-(methylsulfonyl)piperidine-4-carbaldehyde (B1353783) was synthesized from piperidine-4-carboxylic acid and used as a key intermediate to produce a series of novel Schiff bases and 4-thiazolidinones. researchgate.net This places the methylsulfonyl group on the piperidine nitrogen rather than the phenyl ring, significantly altering the molecule's properties.

The synthesis of other phenylpiperidine analogs, such as 4-phenyl piperidine compounds, has also been a focus. researchgate.net These scaffolds are often pursued as targets for various biological receptors. Methodologies for their synthesis include intramolecular cyclization reactions and various metal-catalyzed processes. nih.govmdpi.com For instance, efficient routes from halogenated amides to piperidines have been developed, involving a one-pot sequence of amide activation, reduction, and intramolecular nucleophilic substitution, avoiding the need for metal catalysts. mdpi.com These methods offer robust pathways to a variety of N-substituted piperidines. mdpi.com

Furthermore, the synthesis of polysubstituted piperidines with diverse biological activities is an active area of research. ajchem-a.com Strategies such as intramolecular reductive cyclization of diketone monoximes have been used to create N-hydroxypiperidine analogs diastereoselectively. ajchem-a.com The development of synthetic routes to various piperidine nucleosides and other complex fused systems further highlights the broad synthetic efforts in creating novel piperidine-based chemical entities. mdpi.com

| Analog Class | Synthetic Strategy | Key Intermediate/Reaction | Reference |

| 1-(Methylsulfonyl)piperidines | Multi-step synthesis from piperidine-4-carboxylic acid | Methane sulfonyl chloride addition to the piperidine nitrogen | researchgate.net |

| 4-Phenylpiperidines | Photoredox/nickel dual catalysis | Three-component conjunctive cross-coupling | researchgate.net |

| N-Substituted Piperidines | One-pot cyclization of halogenated amides | Intramolecular nucleophilic substitution | mdpi.com |

| Polysubstituted Piperidines | Intramolecular reductive cyclization | Cyclization of monoxime of 1,5-diketone | ajchem-a.com |

| Piperidine Nucleosides | Multi-step synthesis from a homologating agent | Stereoselective preparation of a cis-epoxide intermediate | mdpi.com |

Pharmacological Characterization and Biological Activity of 3 3 Methylsulfonyl Phenyl Piperidine

Investigation of Biological Targets and Molecular Interactions

The biological effects of 3-(3-(Methylsulfonyl)phenyl)piperidine and its analogs are rooted in their interactions with specific molecular targets within the central nervous system. Research has elucidated a unique profile of receptor modulation and enzyme interactions that distinguish these compounds from traditional CNS-active agents.

The interaction with the dopaminergic system, particularly the D2 and D3 receptors, is a cornerstone of the pharmacological profile of the N-propylated derivative, (-)-OSU6162. Unlike typical dopamine (B1211576) antagonists or agonists that exhibit high-affinity binding, (-)-OSU6162 is characterized as a weak dopamine D2 receptor modulator. nih.gov In vitro binding assays have demonstrated a low affinity for the D2 receptor, with a reported pKi value of less than 5.0 when competing with [3H]spiperone. scilit.com Another study reported a Ki value of 447 nM for the D2 receptor. nih.gov

Functionally, (-)-OSU6162 behaves as a low-efficacy partial agonist at the D2 receptor. scilit.com This modest intrinsic activity is a key feature of its proposed "dopamine stabilizing" effect. Despite its low in vitro affinity, in vivo positron emission tomography (PET) studies using [11C]raclopride in healthy human subjects have revealed that (-)-OSU6162 achieves significant, dose-dependent occupancy of striatal D2/D3 receptors. nih.gov Notably, the receptor occupancy appears to plateau, reaching a maximum of approximately 40%. nih.gov This finding suggests that the compound may preferentially bind to a specific subpopulation of D2/D3 receptors, possibly those in an extrasynaptic location, which could include D2 autoreceptors. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Binding Affinity (pKi) | <5.0 vs. [3H]spiperone | scilit.com |

| Binding Affinity (Ki) | 447 nM | nih.gov |

| Functional Activity | Low-efficacy partial agonist | scilit.com |

| Maximal In Vivo Occupancy (Human Striatum) | ~40% | nih.gov |

Cytochrome P450 Enzymes: The metabolism of (-)-OSU6162 is mediated by multiple cytochrome P450 (CYP) enzymes. nih.gov The primary metabolic pathway is N-dealkylation, which produces the parent compound this compound. nih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP2D6 as the principal enzyme responsible for this N-depropylation activity. nih.gov Evidence for the prominent role of CYP2D6 includes a strong correlation between (-)-OSU6162 N-depropylase activity and CYP2D6-specific activity in microsomes from various donors, and potent inhibition of this metabolic pathway by the specific CYP2D6 inhibitor, quinidine. nih.gov

In addition to being a substrate for CYP2D6, (-)-OSU6162 also acts as an inhibitor of this enzyme. nih.gov When screened against a panel of six major human P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2E1, CYP2D6, and CYP3A4), (-)-OSU6162 was found to selectively inhibit the activity of CYP2D6. nih.gov

| Interaction Type | Enzyme | Observation | Reference |

|---|---|---|---|

| Metabolism (Substrate) | CYP2D6 (major), other CYPs | Metabolized via N-dealkylation to its N-depropyl form. | nih.gov |

| Inhibition | CYP2D6 | Selectively inhibits CYP2D6 activity. | nih.gov |

| Inhibition | CYP1A2, CYP2C9, CYP2C19, CYP2E1, CYP3A4 | No significant inhibition observed. | nih.gov |

Aspartic Peptidases, Thrombin, and Factor Xa: While various piperidine-containing compounds have been explored as inhibitors for different enzyme classes, a review of the scientific literature does not provide direct evidence of significant modulatory or inhibitory activity of this compound or its N-propyl derivative, (-)-OSU6162, against aspartic peptidases, thrombin, or Factor Xa. nih.govnih.govnih.govdrugs.comnih.govnih.govnih.gov

Beyond the dopaminergic system, a crucial biological target for (-)-OSU6162 is the sigma-1 receptor. Studies have demonstrated that this compound displays a high binding affinity, in the nanomolar range, for the sigma-1 receptor. nih.govresearchgate.net This affinity is notably higher than its affinity for the D2 receptor, suggesting that at certain concentrations, its effects may be preferentially mediated through this target. researchgate.net The interaction with the sigma-1 receptor, a unique intracellular chaperone protein, may contribute to the neuroprotective effects observed with the compound. researchgate.net

Investigations into related 3-phenylpiperidine (B1330008) compounds have suggested a lack of significant stimulating activity at central noradrenaline or serotonin (B10506) receptors. nih.gov

The interaction of (-)-OSU6162 with its molecular targets triggers downstream changes in intracellular signaling and gene expression. In preclinical models using striatal neurons, treatment with (-)-OSU6162 has been shown to modulate pathways related to cell survival and neuroprotection. nih.gov Specifically, the compound was found to increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and alter the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl2/Bax ratio) in favor of cell survival. nih.gov

Furthermore, (-)-OSU6162 was observed to decrease the ratio of phosphorylated ERK to total ERK (p-ERK/ERK), a key signaling cascade involved in cellular processes like proliferation and differentiation. nih.gov In vivo studies have also shown that (-)-OSU6162 can induce the expression of the immediate early gene Fos in the nucleus accumbens preferentially over the dorsolateral striatum, an effect often associated with atypical antipsychotic activity. nih.gov

Spectrum of Observed Biological Activities in Preclinical Models

The unique molecular interaction profile of this compound derivatives translates into a distinct spectrum of neuropharmacological effects observed in various preclinical animal models.

The most prominent CNS activity described for (-)-OSU6162 is its function as a "dopamine stabilizer" or "monoamine stabilizer". nih.govnih.gov This terminology reflects its ability to normalize dopamine-related functions under both hypo- and hyperdopaminergic conditions. nih.gov For instance, it can inhibit locomotor activity stimulated by psychostimulants like amphetamine, yet it can increase activity in habituated animals where baseline activity is low. nih.gov

This stabilizing profile extends to models of alcohol dependence, where (-)-OSU6162 was shown to counteract the downregulated dopamine output in the nucleus accumbens of long-term drinking rats. nih.gov The compound also reduced voluntary alcohol intake and reinstatement behaviors in these models. nih.gov Importantly, it did not show rewarding properties on its own in a conditioned place preference assay. nih.gov

In models relevant to antipsychotic efficacy, such as the conditioned avoidance response assay, (-)-OSU6162 demonstrates activity with a low propensity to induce motor side effects like catalepsy, a common drawback of typical antipsychotics. nih.gov Furthermore, the compound has demonstrated significant neuroprotective effects in an in vitro model of Huntington's disease, where it improved the survival and mitochondrial function of striatal neurons and enhanced their resistance to various neurotoxins. nih.gov

| Preclinical Model/Assay | Observed Effect | Reference |

|---|---|---|

| Amphetamine-Induced Hyperlocomotion | Inhibits hyperactivity | nih.gov |

| Habituated Rats (Low Activity) | Stimulates locomotor activity | nih.gov |

| Conditioned Avoidance Response | Shows antipsychotic-like efficacy | nih.gov |

| Catalepsy Induction | Low potential for motor side effects | nih.gov |

| Alcohol Dependence Model (Rats) | Normalizes dopamine deficits; reduces alcohol intake and reinstatement | nih.gov |

| Conditioned Place Preference | Not rewarding | nih.gov |

| In Vitro Huntington's Disease Model (Striatal Neurons) | Improves cell survival and mitochondrial function; protects against neurotoxins | nih.gov |

Antiproliferative and Anticancer Research Applications

There is no available research data specifically detailing the antiproliferative or anticancer activities of this compound.

Anti-inflammatory and Antimicrobial Investigations

No studies were identified that investigate the anti-inflammatory or antimicrobial properties of this compound.

Exploration of Anticoagulant and Other Potential Therapeutic Modalities

There is no available information regarding the exploration of this compound for anticoagulant effects or any other therapeutic modalities.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Pharmacological Activity and Efficacy

The exploration of how modifications to the core structure of 3-(3-(Methylsulfonyl)phenyl)piperidine influence its interaction with biological targets is crucial for designing more potent and selective molecules. Key determinants include the methylsulfonyl group, the piperidine (B6355638) ring, and the substitution pattern on the phenyl ring.

The methylsulfonyl (-SO₂CH₃) group is a significant functional component that critically influences the molecule's physicochemical properties and biological interactions. This group is a strong hydrogen bond acceptor and can participate in crucial interactions with amino acid residues within a target's binding pocket, thereby enhancing binding affinity. Its presence imparts a degree of polarity and can affect properties like solubility and metabolic stability. In various classes of biologically active compounds, the sulfonyl group has been shown to be instrumental in modulating the activity of enzymes and the function of receptors by forming strong, specific interactions with the target protein.

The piperidine ring serves as a versatile scaffold in medicinal chemistry. Its conformation and the nature of its substituents are critical for pharmacological activity.

Substituents: The addition of substituents to the piperidine ring can significantly alter a compound's potency and selectivity. For instance, in studies of piperidine derivatives targeting various receptors, the position of substituents (e.g., 3- vs. 4-position) has been shown to dramatically affect binding affinity. ajchem-a.com

Stereochemistry: The stereochemistry of the chiral center at the 3-position of the piperidine ring is a pivotal factor. The (S)-enantiomer, (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine, and the (R)-enantiomer can exhibit different binding affinities and efficacies due to the specific three-dimensional arrangement required for optimal interaction with the chiral environment of a biological target. nih.govnih.gov

Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the 3-(methylsulfonyl)phenyl group (axial vs. equatorial) influences how the molecule presents itself to the binding site of a receptor, which can impact the stability of the ligand-receptor complex.

Research on related piperidine-containing compounds has consistently shown that the piperidine moiety is often a key structural element for achieving high affinity at various receptors. For example, a comparison between analogous molecules with a piperidine versus a piperazine (B1678402) ring revealed that the piperidine structure was crucial for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov

Table 1: Comparative Receptor Affinities of Piperidine vs. Piperazine Analogs

| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| Analog 4 | Piperazine | 3.17 | 1531 |

| Analog 5 | Piperidine | 7.70 | 3.64 |

Data derived from studies on dual H3/σ1 receptor antagonists, illustrating the impact of the basic moiety on receptor affinity. nih.gov

The substitution pattern on the phenyl ring is another critical determinant of biological activity. The position and electronic nature of substituents can modulate target affinity and selectivity. Studies on various phenylpiperidine derivatives have shown that the placement of groups on the phenyl ring is crucial for potency. nih.gov For instance, disubstitution on the phenyl ring has been shown to reduce cytotoxicity and enhance DNA-ligand stability in certain benzimidazole (B57391) derivatives, leading to a higher degree of radioprotection. nih.gov While not directly involving a methylsulfonyl group, this highlights the principle that the substitution pattern on the phenyl ring profoundly affects biological outcomes. The meta-position of the methylsulfonyl group in this compound is specific and any alteration to this pattern, such as moving it to the ortho- or para-position or adding other substituents, would be expected to significantly change the compound's interaction with its biological targets. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. scispace.com For classes of compounds like phenylpiperidines, QSAR models are developed to predict the activity of novel analogs and to understand the key molecular features driving the biological response. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a series of related compounds. These descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. mdpi.com These descriptors are then used to build a mathematical model that relates them to the observed biological activity, such as IC50 or binding affinity values. scispace.com

For example, 3D-QSAR studies on different scaffolds have successfully generated models that can predict the activity of new compounds. researchgate.netnih.gov These models often generate contour maps that visualize favorable and unfavorable regions for different properties (e.g., steric bulk, electrostatic charge) around the molecular scaffold, guiding the design of more potent derivatives. researchgate.net A QSAR model for phenylpiperidine analogs could reveal the optimal electronic and steric properties for the substituent on the phenyl ring or the piperidine nitrogen to maximize a desired biological effect. nih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | R²pred (Predictive r²) |

|---|---|---|---|

| CoMFA | 0.508 | 0.964 | 0.720 |

| CoMSIA | 0.530 | 0.927 | 0.814 |

These values represent the statistical quality of hypothetical CoMFA and CoMSIA models for a series of receptor agonists, indicating good internal consistency and predictive power for the test set. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net For this compound, docking simulations can be used to place the molecule into the active site of a target receptor and analyze its binding mode. These simulations can help rationalize the SAR data, for instance, by showing how the methylsulfonyl group interacts with specific residues or why a particular stereoisomer has a higher affinity. nih.gov The binding energy calculated from docking can serve as an estimate of the ligand's binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time. plos.orgmdpi.com MD simulations provide a dynamic view of the interactions, confirming whether the binding pose predicted by docking is stable. plos.org

When the experimental 3D structure of a target protein is not available, a homology model can be constructed. researchgate.net This technique uses the known crystal structure of a related protein (a template) to build a model of the target protein's structure. mdpi.com For novel or less-studied targets of this compound, homology modeling is an essential first step. nih.gov A reliable homology model must be carefully validated using various computational tools to ensure its quality. mdpi.com Once a validated model of the target receptor is generated, it can be used for molecular docking studies to investigate ligand binding and guide the design of new, more effective ligands. nih.govresearchgate.net This integrated approach of homology modeling and docking is a cornerstone of modern structure-based drug design. nih.gov

Ligand-Protein Interaction Analysis and Binding Mode Predictionresearchgate.net

Due to a lack of specific studies on this compound, this section will analyze computational and structure-activity relationship (SAR) data from closely related analogs to predict its potential binding modes and key interactions. The insights are drawn from research on various phenylsulfonylpiperidine and piperidine-containing molecules targeting different proteins, which can help infer the interaction patterns of the title compound.

General Interaction Profile of Phenylsulfonylpiperidine Analogs

Compounds featuring a phenylsulfonylpiperidine scaffold are known to engage with protein targets through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions is dictated by the substitution pattern on both the phenyl and piperidine rings, as well as the nature of the protein's binding pocket.

For instance, in a series of potent HIV-1 protease inhibitors, the introduction of a piperidine moiety was intended to foster hydrogen bonding or van der Waals interactions within the enzyme's active site. nih.gov Molecular docking of a particularly effective inhibitor, which included a (R)-piperidine-3-carboxamide and a 4-methoxyphenylsulfonamide, revealed several key interactions. Hydrogen bonds were formed with residues Asp25 and Ile50 of both A and B chains of the protease. The piperidine group was observed to fit well into the S2 subsite of the protease's active site, contributing to the compound's high inhibitory activity. nih.gov

Predicted Interactions for this compound

Based on the analysis of its analogs, the binding mode of this compound can be hypothesized. The methylsulfonyl group is a key feature, capable of acting as a strong hydrogen bond acceptor. The piperidine ring, depending on its protonation state, can act as a hydrogen bond donor. The phenyl ring provides a scaffold for hydrophobic interactions.

A study on 4-(phenylsulfonyl)piperidines as 5-HT2A receptor antagonists provides insights into the importance of substituents on the phenylsulfonyl moiety for bioavailability and potency, which indirectly points to its role in receptor interaction. acs.org Similarly, research on RORγt inverse agonists highlighted that a sulfonyl group could adopt a specific orientation (pseudoaxial) to fit within the binding pocket, suggesting that the geometry of the sulfonyl group relative to the piperidine core is crucial for activity. nih.gov

The following table summarizes potential interactions based on the functional groups of this compound and findings from related molecules.

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples from Analogs) |

| Methylsulfonyl Group | Hydrogen Bond Acceptor | Aspartic Acid (Asp), Isoleucine (Ile) nih.gov |

| Piperidine Ring (NH) | Hydrogen Bond Donor | Aspartic Acid (Asp) nih.gov |

| Phenyl Ring | Hydrophobic/van der Waals | Isoleucine (Ile) nih.gov |

Computational Docking Insights from Structurally Related Compounds

Molecular docking studies on various piperidine derivatives have consistently shown the importance of the piperidine scaffold in anchoring ligands to the active sites of their respective protein targets. For example, in the case of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for dual activity. nih.gov

In another study focusing on carbonic anhydrase inhibitors, the sulfonamide portion of hydrazonobenzenesulfonamides was found to be an essential component for binding to the Zn²⁺ ion within the active site. researchgate.net Although this compound has a methylsulfonyl group rather than a sulfonamide, the potential for the sulfonyl oxygens to coordinate with metal ions or form strong hydrogen bonds with residues in a binding pocket is a reasonable extrapolation.

The table below details predicted binding interactions from computational studies of analogous compounds containing either a piperidine or a phenylsulfonyl moiety.

| Analog Class | Protein Target | Key Interacting Residues | Predicted Interaction Types |

| Piperidine-derived HIV-1 Protease Inhibitors nih.gov | HIV-1 Protease | Asp25, Ile50 | Hydrogen Bonding, van der Waals |

| Hydrazonobenzenesulfonamides researchgate.net | Carbonic Anhydrase I | Zn²⁺ ion | Metal Coordination |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfones nih.gov | RORγt | Not specified | Hydrogen Bonding, Hydrophobic |

These examples from related structures underscore a common theme: the piperidine ring often serves as a central scaffold that correctly orients functional groups for optimal interaction with a protein's active site. The phenylsulfonyl group, in particular, provides a locus for strong, directed interactions like hydrogen bonding, which can be critical for binding affinity and selectivity. While direct computational studies on this compound are not available, the evidence from its analogs strongly suggests a binding mode reliant on hydrogen bonds from the methylsulfonyl and piperidine groups, complemented by hydrophobic interactions from the phenyl ring.

Pharmacokinetics and Biotransformation of 3 3 Methylsulfonyl Phenyl Piperidine and Analogs

Absorption, Distribution, and Elimination Studies in Preclinical Models

Preclinical studies on analogs of 3-(3-(Methylsulfonyl)phenyl)piperidine have been conducted in various animal models to characterize their pharmacokinetic profiles. For instance, the MET kinase inhibitor GNE-A, a complex piperidine (B6355638) analog, demonstrated variable clearance rates across species. Plasma clearance was low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) but moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov The volume of distribution for this analog was substantial, ranging from 2.1 to 9.0 L/kg, indicating extensive tissue distribution. nih.gov The terminal elimination half-life also varied, from 1.67 hours in rats to 16.3 hours in dogs. nih.gov Oral bioavailability showed significant interspecies differences, with values of 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov

For the analog (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391), allometric scaling of in vivo animal data accurately predicted the volume of distribution in humans. nih.gov However, this scaling method over-predicted clearance by four-fold and under-predicted the half-life by three-fold. nih.gov

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |

| Volume of Distribution (L/kg) | 2.1 - 9.0 | |||

| Terminal Half-Life (h) | - | 1.67 | 16.3 | - |

| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |

Metabolic Pathways and Metabolite Identification and Characterization

The primary metabolic pathway identified for analogs such as (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(-)-OSU6162] is oxidative metabolism. doi.org Specifically, studies using human liver microsomes have shown that this compound is selectively metabolized through N-dealkylation. doi.org This process involves the removal of the propyl group from the piperidine nitrogen, leading to the formation of its principal metabolite. doi.org

In incubations with hepatic microsomes from a panel of human donors, the N-depropylase activity for (-)-OSU6162 showed a strong correlation with CYP2D6-catalyzed dextromethorphan (B48470) O-demethylase activity. doi.org

The CYP2D6-specific inhibitor, quinidine, significantly inhibited the N-depropylation of (-)-OSU6162, whereas inhibitors of other P450 enzymes did not have a significant effect. doi.org

Among a battery of recombinant heterologously expressed human P450 enzymes, CYP2D6 demonstrated the highest intrinsic activity for N-depropylation of the compound. doi.org

While CYP2D6 is the major contributor, other P450 isoenzymes, including CYP1A1, CYP1A2, CYP2C19, and CYP3A4, are also capable of catalyzing the formation of the N-despropyl metabolite, albeit to a lesser extent. doi.org

| Recombinant P450 Enzyme | Apparent Km (μM) |

|---|---|

| CYP1A1 | 591 |

| CYP1A2 | 132 |

| CYP2C19 | 57 |

| CYP2D6 | 4 |

| CYP3A4 | 134 |

The key metabolite resulting from the N-dealkylation of the prodrug analog (-)-OSU6162 is N-depropyl (-)-OSU6162. doi.org This metabolite is chemically identified as (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. nih.gov The formation of this N-despropyl metabolite is the principal metabolic transformation observed in in vitro systems like human liver microsomes. doi.org

In Vivo Clearance Mechanisms and Excretion Profiles

Predicting in vivo clearance in humans from preclinical data has been explored for analogs like (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391). nih.gov Standard allometric scaling of in vivo data from animal models was found to be unreliable, over-predicting human clearance by a factor of four. nih.gov A more accurate prediction was achieved using an alternative method that normalizes in vitro human data with the ratio of in vivo to in vitro animal data. nih.gov This approach predicted an in vivo clearance in humans of 0.39 L/h/kg, which correlated well with the observed in vivo value of 0.43 L/h/kg. nih.gov The metabolism of the compound is the major clearance pathway. nih.gov

Evaluation of Potential Drug-Drug Interactions from a Metabolic Perspective

Given the primary role of CYP2D6 in the metabolism of its N-propyl analog, this compound has been evaluated for its potential for drug-drug interactions. nih.govdoi.org In vitro screening showed that of six major P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2E1, CYP2D6, and CYP3A4), the parent analog (-)-OSU6162 only inhibited the activity of CYP2D6. doi.org

Further studies with the analog PNU-96391 in human hepatocytes revealed that only the potent CYP2D6 inhibitor quinidine, along with haloperidol (B65202) and ketoconazole, caused significant inhibition of its metabolic clearance. nih.gov By comparing the in vitro Ki values with the maximum unbound concentrations of these inhibitors in vivo, the potential increase in systemic exposure of PNU-96391 was estimated to be less than 1.5-fold. nih.gov These predictions were supported by preliminary clinical data, which showed only a minor increase (approximately 1.4-fold in area under the curve) in systemic exposure in CYP2D6 poor metabolizers compared to extensive metabolizers. nih.gov This suggests that clinically significant drug-drug interactions arising from the co-administration of CYP2D6 inhibitors are unlikely. nih.gov

Preclinical Investigations and Translational Research for 3 3 Methylsulfonyl Phenyl Piperidine

Efficacy Studies in Relevant Pharmacological and Disease Models

Preclinical efficacy studies are foundational to establishing the therapeutic rationale for a new chemical entity. For 3-(3-(Methylsulfonyl)phenyl)piperidine, these investigations have primarily centered on its interaction with specific neurochemical pathways, while the broader therapeutic potential of the piperidine (B6355638) chemical class has been explored in other disease areas like oncology.

The principal mechanism of action identified for this compound is its function as a dopamine (B1211576) D2 receptor antagonist. nih.govnih.gov This pharmacological activity places it in a class of compounds investigated for central nervous system (CNS) disorders where the dopaminergic system is implicated. researchgate.net

In Vitro Studies: Laboratory-based assays are crucial for determining a compound's binding affinity and functional activity at its molecular target. For compounds in this class, in vitro studies typically involve radioligand binding assays to quantify affinity for dopamine receptors and functional assays to measure the extent of antagonist activity. Research on the related sigma receptor ligand (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine demonstrates how such assays can establish high-affinity binding to receptors in brain tissue preparations. nih.gov

In Vivo Models: Animal models are essential for evaluating the physiological and behavioral effects of a CNS-active compound.

Neurochemical Effects: Studies on similar sigma ligands like (+)-3-[3-hydroxyphenyl-N-(1-propyl) piperidine] have used animal models to assess in vivo effects on dopamine metabolism and the release of hormones such as prolactin, confirming the engagement of neurochemical pathways in a living system. nih.gov

Behavioral Models: The neuroprotective potential of the broader piperidine class has been demonstrated in models of neurodegenerative diseases. For instance, piperine (B192125), another piperidine alkaloid, showed protective effects on dopaminergic neurons in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov In this model, piperine treatment attenuated motor deficits and cognitive impairment while reducing neuroinflammation and apoptosis. nih.gov

Therapeutic Indication Exploration: The compound was investigated for the treatment of narcolepsy, which led to an application for orphan drug designation with the European Medicines Agency, although the designation was ultimately not granted. nih.gov Patents for related compounds suggest potential utility in treating psychosis and schizophrenia, disorders linked to dopaminergic dysfunction. researchgate.net

Table 1: Summary of Preclinical Findings in Neurological and Psychiatric Models

| Model System | Key Finding | Compound Focus | Reference |

|---|---|---|---|

| Receptor Binding Assays | Identified as a Dopamine D2 Receptor Antagonist. | This compound | nih.govnih.gov |

| In Vivo Neurochemical Analysis | A related piperidine compound modulated dopamine metabolism. | (+)-3-[3-hydroxyphenyl-N-(1-propyl) piperidine] | nih.gov |

| Parkinson's Disease Mouse Model | A related piperidine alkaloid exhibited neuroprotective effects. | Piperine | nih.gov |

While the primary research focus for this compound has been on neurological disorders, the parent piperidine structure is a versatile scaffold that has been explored in other therapeutic areas, including oncology and infectious diseases.

Oncological Models: Direct preclinical studies of this compound in cancer models are not extensively documented in the literature. However, other novel piperidine derivatives have shown significant promise.

HDM2-p53 Inhibition: A series of substituted piperidines has been developed as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. These compounds were shown to cause tumor regression in several human cancer xenograft models in mice. nih.gov

Wnt Signaling Pathway Inhibition: In the context of colorectal cancer, 3-phenylpiperidine (B1330008) derivatives were synthesized to disrupt the β-catenin/B-cell lymphoma 9 (BCL9) interaction. nih.gov The lead compound selectively inhibited the growth of colorectal cancer cells, suppressed Wnt signaling, and demonstrated potent anti-cancer activity in vivo. nih.gov

Apoptosis Induction: The natural alkaloid piperine has been shown to induce apoptosis in human prostate cancer (PC-3) cells in vitro by modulating the expression of apoptotic and anti-apoptotic proteins. emanresearch.org

Infectious Disease Models: The utility of the specific compound this compound against infectious agents has not been a major area of investigation. However, the broader chemical class of sulfonamides, which share the methylsulfonyl functional group, are well-known for their broad-spectrum antibacterial properties. mdpi.com They function by inhibiting folic acid synthesis in bacteria. mdpi.com This suggests that the sulfonylphenyl moiety could potentially be incorporated into structures designed for antimicrobial activity. Modern antiviral drug development increasingly uses advanced 3-dimensional tissue models to study host-pathogen interactions and evaluate new therapeutic agents. nih.gov

Table 2: Preclinical Findings for Related Piperidine Compounds in Other Disease Models

| Disease Area | Model System | Key Finding | Compound Class | Reference |

|---|---|---|---|---|

| Oncology | Human Cancer Xenograft (Mouse) | Tumor regression via HDM2-p53 inhibition. | Substituted Piperidines | nih.gov |

| Oncology | Colorectal Cancer Cell Lines / In Vivo Model | Inhibition of tumor growth via Wnt pathway disruption. | 3-Phenylpiperidine Derivatives | nih.gov |

| Oncology | Prostate Cancer Cell Line (PC-3) | Induction of apoptosis. | Piperine | emanresearch.org |

Safety Pharmacology and Toxicological Research Aspects

Safety pharmacology and toxicology studies are critical components of preclinical development, designed to identify potential adverse effects before a compound is considered for human trials.

Toxicological Profile: Basic hazard identification for a hydrochloride salt of this compound has been established through aggregated GHS data. nih.gov The compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) and "Causes serious eye irritation" (Eye Irritation, Category 2). nih.gov For the parent piperidine molecule, toxicological data indicate it is a corrosive and flammable agent that can cause severe skin burns and eye damage. sigmaaldrich.comnih.gov

Safety Pharmacology: A key aspect of safety pharmacology is understanding a drug's metabolic pathways and its potential for drug-drug interactions (DDIs).

Metabolism: The metabolism of this compound (as PNU-96391) has been studied in human liver microsomes. fda.gov

Drug-Drug Interaction Potential: A study was conducted to predict the likelihood of DDIs with several cytochrome P450 inhibitors. nih.gov The results showed that only a few inhibitors, including quinidine, haloperidol (B65202), and ketoconazole, had a significant inhibitory effect on the metabolic clearance of the compound in human hepatocytes. nih.gov By comparing in vitro inhibition constants (Ki) with the in vivo concentrations of the inhibitors, the study predicted that co-administration would not lead to clinically significant interactions. nih.gov

Table 3: Summary of Safety and Toxicological Data

| Area of Study | Finding | Compound | Reference |

|---|---|---|---|

| GHS Hazard Classification | Harmful if swallowed; Causes serious eye irritation. | This compound HCl | nih.gov |

| Metabolism | Metabolized by multiple cytochrome P450 enzymes. | This compound | fda.gov |

| Drug-Drug Interaction | Low potential for clinically significant interactions with CYP2D6 inhibitors. | This compound | nih.gov |

Translational Research Pathways and Potential Therapeutic Development

Translational research acts as the bridge between basic preclinical discoveries and clinical applications, aiming to convert laboratory findings into new therapies. dndi.orgyoutube.com For this compound, translational efforts have focused on predicting its pharmacokinetic behavior in humans.

One of the most significant translational studies for this compound involved creating a reliable method to predict its in vivo pharmacokinetics in humans. nih.gov Researchers used a combination of in vitro data from human hepatocytes and in vivo data from multiple animal species. nih.gov While standard allometric scaling from animal data alone over-predicted the clearance of the compound in humans, an alternative method that normalized the in vitro human data with the ratio of in vivo to in vitro animal data provided a highly accurate prediction. nih.gov This value correlated well with the observed in vivo clearance value in humans. nih.gov

This type of model-informed drug development is a cornerstone of modern translational science, as it allows for better forecasting of how a drug will behave in the human body, potentially reducing failure rates in clinical trials. nih.gov The investigation of the compound for narcolepsy, leading to an orphan drug designation application, represents another critical step in the translational pathway, moving a compound from a preclinical concept toward a potential therapeutic product for a specific patient population. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(Methylsulfonyl)phenyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl groups can be introduced using methylsulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF) . Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (often 0–60°C), and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at δ ~3.0 ppm for S-CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆NO₂S).

- Elemental Analysis : Matching calculated vs. observed C/H/N/S percentages to confirm purity .

Q. What physicochemical properties are critical for solubility and stability studies?

- Methodological Answer : Key parameters include:

- LogP : Calculated via software (e.g., MarvinSketch) to predict lipophilicity (~2.5–3.0 for this compound).

- pKa : Determined potentiometrically; the piperidine nitrogen (pKa ~10.5) influences protonation-dependent solubility.

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C common for sulfonyl derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and cell-based assays.

- Chiral Purity Analysis : Enantiomeric excess (ee) via chiral HPLC to rule out stereochemical interference .

- Metabolite Profiling : LC-MS/MS to identify degradation products impacting activity .

Q. How can computational modeling guide the design of this compound analogs with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., serotonin receptors). Focus on sulfonyl group interactions with polar residues.

- QSAR Modeling : Train models on existing analogs to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to prioritize stable binding modes .

Q. What experimental designs address challenges in enantioselective synthesis of this compound?

- Methodological Answer :

- Catalytic Asymmetric Hydrogenation : Use Ir or Rh catalysts (e.g., [Ir(cod)(Py)]PF₆) with chiral ligands (BINAP) to induce stereocenter formation .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively acylate one enantiomer, followed by separation .

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry during sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.